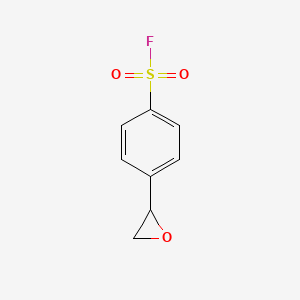

4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride

Description

BenchChem offers high-quality 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7FO3S |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

4-(oxiran-2-yl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C8H7FO3S/c9-13(10,11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2 |

InChI Key |

ZTKYYXGSINHLQM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride CAS number and identifiers

This technical guide details the properties, synthesis, and applications of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride , a bifunctional reagent combining a reactive epoxide (oxirane) with a latent sulfur(VI) fluoride exchange (SuFEx) handle.

Dual-Warhead Probes for Covalent Inhibition and Polymer Functionalization

Executive Summary

4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride represents a class of "hub" molecules in click chemistry. It features two orthogonal electrophilic sites:

-

The Epoxide (Oxirane): A strained ether ring susceptible to nucleophilic attack by amines, thiols, and carboxylates under mild conditions.

-

The Sulfonyl Fluoride (SuFEx Handle): A thermodynamically stable yet kinetically active electrophile that undergoes sulfur-fluoride exchange (SuFEx) only when activated by specific Lewis acids or local environmental factors (e.g., protein pockets).

This duality allows for stepwise functionalization , making the compound invaluable for fragment-based drug discovery (FBDD), activity-based protein profiling (ABPP), and post-polymerization modification.

Chemical Identity & Identifiers

As a specialized derivative often synthesized in situ or on-demand, this specific epoxide monomer does not possess a widely circulated CAS number in public commodity registries. It is synthesized directly from the commercially available precursor 4-vinylbenzenesulfonyl fluoride (VBSF) .

| Identifier Type | Value / Description |

| Systematic Name | 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride |

| Common Name | 4-Epoxystyrenesulfonyl fluoride |

| Precursor CAS | 2633-67-2 (for 4-Vinylbenzenesulfonyl fluoride) |

| Molecular Formula | C₈H₇FO₃S |

| Molecular Weight | 202.20 g/mol |

| SMILES | FS(=O)(=O)c1ccc(C2CO2)cc1 |

| InChI Key | Theoretical:[1]ZYZY... (Derivative of VBSF) |

| Physical State | Colorless oil or low-melting solid (typically stored at -20°C) |

Synthesis Protocol: The Epoxidation of VBSF

Causality & Logic: The synthesis relies on the electrophilic epoxidation of the alkene in 4-vinylbenzenesulfonyl fluoride. Meta-chloroperoxybenzoic acid (mCPBA) is the preferred reagent due to its mild operating temperature, which preserves the sulfonyl fluoride moiety. Sulfonyl fluorides are remarkably stable to oxidation, unlike their sulfonyl chloride counterparts, preventing side reactions at the sulfur center.

Step-by-Step Methodology

Reagents:

-

4-Vinylbenzenesulfonyl fluoride (VBSF) [1.0 equiv]

-

mCPBA (70-75%) [1.2 equiv]

-

Dichloromethane (DCM) [Solvent, anhydrous]

-

Saturated NaHCO₃ [Quenching]

Protocol:

-

Dissolution: Dissolve VBSF (e.g., 1.0 g) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Why: Cooling controls the exotherm of the epoxidation and prevents over-reaction or epoxide opening.

-

-

Addition: Slowly add mCPBA (1.2 equiv) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (hexane/EtOAc) or ¹⁹F NMR.

-

Validation: The vinyl signals in ¹H NMR (δ 5.4–6.8 ppm) should disappear, replaced by epoxide multiplets (δ 2.7–4.0 ppm). The ¹⁹F signal (approx +65 ppm vs CFCl₃) should remain intact.

-

-

Workup (Critical):

-

Dilute with DCM.

-

Wash sequentially with saturated Na₂SO₃ (to reduce excess peroxide) and saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

-

Note: The pH must be kept neutral/basic during workup. Acidic conditions will open the epoxide ring to form a diol.

-

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Orthogonal Reactivity & Mechanism

The power of this molecule lies in its ability to react selectively.[2] The diagram below illustrates the orthogonal pathways:

Figure 1: Orthogonal reaction workflow. Path 1 (Epoxide opening) typically precedes Path 2 (SuFEx) in synthetic schemes, as the sulfonyl fluoride is stable to the amines used to open the epoxide.

Mechanism of Action

-

Epoxide Opening (Kinetic Control): Primary amines or thiols attack the less hindered carbon of the epoxide ring. This reaction proceeds in organic solvents (MeOH, DCM) or aqueous buffers at pH 8–9. The sulfonyl fluoride remains inert under these conditions.

-

SuFEx Activation (Thermodynamic Control): The remaining sulfonyl fluoride is a "sleeping beauty" warhead. It reacts exclusively with phenols (e.g., Tyrosine residues) or specific amines when activated by local protonation or silyl ethers (e.g., Tms-ethers) in the presence of a catalyst (DBU or BEMP).

Applications in Drug Discovery & Materials

A. Covalent Protein Profiling

Researchers use this scaffold to probe protein binding sites.

-

Workflow: The epoxide reacts with surface cysteines or lysines. The pendant sulfonyl fluoride then acts as a proximity-induced crosslinker, capturing nearby tyrosine or histidine residues. This "double-lock" mechanism increases the residence time of the inhibitor.

B. Post-Polymerization Modification

Starting with Poly(4-vinylbenzenesulfonyl fluoride) (PVBSF), researchers can epoxidize a fraction of the units or use the monomer to create copolymers.

-

Utility: This creates polymers that can be crosslinked (via the epoxide) while retaining SuFEx handles for late-stage attachment of fluorophores or bioactive ligands.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Dong, J., et al. (2014). "SuFEx-Based Strategies for the Synthesis of Functional Polymers." Chemical Reviews.

-

Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews.

-

PubChem. "4-Vinylbenzenesulfonyl fluoride (Precursor)." National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride Conjugates

Executive Summary: The "Dual-Warhead" Challenge

You are working with 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride , a bifunctional linker possessing two distinct electrophiles:

-

Epoxide (Oxirane): An acid-sensitive alkylating agent targeting nucleophiles (Cys, His, amines).

-

Sulfonyl Fluoride (SF): A "sleeping beauty" electrophile for Sulfur(VI) Fluoride Exchange (SuFEx), highly specific for Tyrosine/Lysine/Serine but sensitive to basic hydrolysis (pH > 8.0).

The Purification Paradox: Standard silica chromatography is acidic (destroys the epoxide), while standard protein purification buffers often contain nucleophilic amines (Tris) or high pH (destroys the sulfonyl fluoride). This guide provides the precise, non-standard workflows required to preserve both functionalities.

Module 1: Small Molecule Purification (Pre-Conjugation)

Context: You are purifying the linker itself or a small-molecule derivative before bioconjugation.

The Critical Failure Point: Acidic Silica

Standard flash chromatography uses silica gel with a slightly acidic surface (pH ~5.0). This acidity catalyzes the ring-opening of the epoxide to a diol, drastically reducing yield and purity.

Protocol: Triethylamine (Et₃N) Neutralized Flash Chromatography

Use this method to passivate silica acidity.

Reagents:

-

Silica Gel (Standard 40-63 µm)

-

Triethylamine (Et₃N)

-

Mobile Phase: Hexanes / Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

-

Slurry Preparation: Suspend silica in the non-polar starting solvent (e.g., 95% Hexanes).

-

Neutralization: Add 1% v/v Triethylamine to the slurry. Stir for 5 minutes.

-

Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the starting solvent (containing 1% Et₃N).

-

Loading: Dissolve your crude 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride in the minimum volume of DCM or Hexanes/EtOAc (1:1). Load gently.

-

Elution: Run the gradient (e.g., 5% → 30% EtOAc in Hexanes). Crucial: Maintain 0.5% Et₃N in the mobile phase throughout the run to prevent on-column hydrolysis.

-

Workup: Evaporate fractions immediately at <40°C. Do not store in the eluent.

Visualization: Neutralized Silica Workflow

Figure 1: Workflow for preventing epoxide ring-opening during silica chromatography.

Module 2: Conjugate Purification (Protein/Peptide)

Context: You have reacted one end of the linker (e.g., the Epoxide reacted with a Cysteine) and must purify the conjugate while keeping the Sulfonyl Fluoride (SuFEx) handle intact.

Buffer Compatibility Matrix

The choice of buffer is the single most common cause of failure.

| Buffer Component | Compatibility | Reason / Mechanism |

| PBS (Phosphate) | High | Non-nucleophilic, stable pH buffering. Ideal for SF stability. |

| HEPES | High | Good buffering capacity at pH 7.0-7.5. |

| Tris (Tris-HCl) | CRITICAL FAIL | Primary amine in Tris reacts with SF and Epoxides. DO NOT USE. |

| Glycine | CRITICAL FAIL | Nucleophilic amine. Scavenges electrophiles. |

| Ammonium Bicarbonate | Medium | Volatile, good for MS, but keep pH < 7.8 to prevent SF hydrolysis. |

| TFA (0.1%) | Low | Acidic pH (~2.0) will open unreacted epoxides quickly. |

Protocol: Size Exclusion Chromatography (SEC) / Desalting

Preferred over dialysis for speed, minimizing hydrolysis time.

Parameters:

-

Column: Sephadex G-25 (PD-10) or Superdex 75/200 (depending on MW).

-

Mobile Phase: PBS (pH 7.4) or 50 mM HEPES, 150 mM NaCl (pH 7.2).

-

Temperature: 4°C (Strict requirement).

Step-by-Step:

-

Equilibration: Equilibrate the column with 5 CV of degassed PBS (pH 7.4).

-

Sample Prep: Centrifuge the conjugation reaction (10,000 x g, 5 min) to remove aggregates.

-

Loading: Load sample. If using a gravity column (PD-10), allow to enter the bed completely.

-

Elution: Elute with PBS. Collect fractions.

-

QC: Check fractions via LC-MS.

-

Note: If using LC-MS, use a Formic Acid gradient (0.1%) rather than TFA. Formic acid is weaker and less likely to degrade the epoxide during the short residence time on the column.

-

Visualization: Conjugate Purification Decision Tree

Figure 2: Selection of purification method based on molecular weight and stability constraints.

Module 3: Troubleshooting & FAQs

Q1: I see a mass shift of +18 Da in my LC-MS. What happened?

-

If Epoxide was the target: You have formed the diol. This usually happens if the purification buffer was too acidic (pH < 6) or the sample sat in water too long.

-

If Sulfonyl Fluoride was the target: You have formed the sulfonic acid. This occurs at pH > 8.0 or in the presence of strong nucleophiles.

-

Fix: Switch to PBS pH 7.2 and work strictly at 4°C . Analyze samples immediately.

Q2: My protein conjugate precipitated during purification.

Diagnosis: Hydrophobic aggregation.

-

Cause: The 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride linker is hydrophobic. Conjugating multiple linkers to a protein surface can destabilize it.

-

Fix: Add 5-10% Glycerol to your purification buffer. Ensure the degree of labeling (DOL) is not excessive (aim for < 3 linkers per protein unless necessary).

Q3: Can I use dialysis instead of SEC?

Answer: Yes, but with caution.

-

Risk: Dialysis is slow (overnight). Prolonged exposure to aqueous buffer increases the risk of SF hydrolysis.

-

Mitigation: Use a Slide-A-Lyzer cassette (high surface area) to speed up the process. Perform dialysis at 4°C. Limit time to 4 hours with frequent buffer changes.

Q4: Why did my "Click" reaction (SuFEx) fail after purification?

Diagnosis: Buffer interference.

-

Cause: You likely eluted in a buffer containing Tris, Glycine, or Azide.

-

Verification: Check if your buffer contains primary amines.

-

Fix: Buffer exchange into 50 mM HEPES, 150 mM NaCl, pH 7.5 before attempting the SuFEx reaction.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

- Foundational text on the stability and reactivity of Sulfonyl Fluorides.

- Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. Authoritative source on buffer compatibility (Tris/Glycine interference) and epoxide handling.

-

Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

- Details the hydrolytic stability of SF groups in aqueous buffers.

- Biotage Application Note. "Purification of Acid-Sensitive Compounds." Source for the Triethylamine-neutralized silica protocol.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹⁹F NMR Characterization of 4-(Oxiran-2-yl)benzene-1-sulfonyl Fluoride: A Comparative Analysis

For researchers, scientists, and drug development professionals at the forefront of covalent drug discovery, the selection and characterization of chemical probes are of paramount importance. Among the expanding arsenal of electrophilic warheads, dual-reactive compounds present unique opportunities and challenges. This guide provides an in-depth technical comparison of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride (OSBF), a molecule featuring both a sulfonyl fluoride and an epoxide moiety, with other common covalent warheads. Our focus will be on the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful, quantitative tool for characterizing these reactive species and their interactions with biological nucleophiles.

Introduction: The Rise of Dual-Reactivity and the Power of ¹⁹F NMR

The landscape of targeted covalent inhibitors (TCIs) is evolving beyond traditional, single-warhead scaffolds.[1] Molecules like 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride (OSBF) are emerging as intriguing probes due to their possession of two distinct electrophilic centers: a sulfonyl fluoride and an epoxide. This dual-reactivity offers the potential for multi-point covalent attachment or differential reactivity based on the nucleophilic environment of a protein binding site.

The sulfonyl fluoride group is a "privileged" warhead, known for its stability in aqueous media and its ability to react with a broader range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine.[2][3] In contrast, the epoxide moiety typically displays a preference for reaction with nucleophiles like cysteine and histidine, often under specific pH conditions. The strategic combination of these two warheads in OSBF presents a unique tool for chemical biology and drug discovery.

To effectively harness the potential of such probes, robust analytical methodologies are essential. ¹⁹F NMR spectroscopy has emerged as a superior technique for studying fluorinated molecules in biological systems.[4][5] The fluorine nucleus (¹⁹F) boasts several advantages:

-

High Sensitivity: With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F is one of the most sensitive NMR-active nuclei.[6]

-

Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F minimizes signal overlap, allowing for the clear resolution of different fluorine environments.[6][7]

-

Background-Free Signal: The absence of endogenous fluorine in most biological systems ensures that the observed ¹⁹F NMR signal is exclusively from the labeled probe.[8]

-

Sensitivity to Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in the local electronic and steric environment, making it an excellent reporter of binding events and covalent modifications.[4]

This guide will demonstrate how to leverage these advantages for the comprehensive characterization of OSBF and its comparison with other covalent probes.

¹⁹F NMR Characterization of 4-(Oxiran-2-yl)benzene-1-sulfonyl Fluoride

A crucial first step in utilizing any chemical probe is to establish its identity, purity, and reactivity profile. ¹⁹F NMR is an ideal tool for this purpose.

Expected ¹⁹F NMR Spectrum of OSBF

While a publicly available ¹⁹F NMR spectrum for OSBF is not readily found, we can predict its key features based on data from analogous compounds. The primary signal of interest is the fluorine atom of the sulfonyl fluoride group.

-

Chemical Shift (δ): For benzenesulfonyl fluoride, the ¹⁹F chemical shift is reported to be approximately +65 ppm (relative to CFCl₃).[9] The presence of a para-substituent, such as the oxirane ring, is expected to cause a minor shift. For comparison, 4-methylbenzenesulfonyl fluoride has a reported ¹⁹F chemical shift of +66.3 ppm.[10] Therefore, the ¹⁹F NMR spectrum of pure OSBF is expected to exhibit a single sharp resonance in the region of +65 to +67 ppm .

-

Coupling: The fluorine nucleus will couple with the ortho-protons on the benzene ring, resulting in a triplet or a more complex multiplet depending on the resolution. This fine structure can be a useful diagnostic for confirming the identity of the compound.

Assessing Purity and Stability

The simplicity of the expected ¹⁹F NMR spectrum of OSBF makes it an excellent tool for assessing purity. The presence of additional signals could indicate impurities or degradation products. For instance, hydrolysis of the sulfonyl fluoride to a sulfonic acid would result in the disappearance of the ¹⁹F signal. The stability of OSBF in various buffer conditions can be readily monitored by acquiring time-course ¹⁹F NMR spectra.

Experimental Protocols for Reactivity Profiling using ¹⁹F NMR

A key aspect of characterizing a covalent probe is understanding its reactivity with biological nucleophiles. ¹⁹F NMR provides a direct and quantitative method to monitor these reactions.

Reaction with Model Nucleophiles

To compare the intrinsic reactivity of the sulfonyl fluoride and epoxide moieties of OSBF, and to benchmark it against other warheads, reactions with model amino acids (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-tyrosine) can be performed.

Experimental Protocol: Reactivity Assay with N-acetyl-L-lysine

-

Sample Preparation:

-

Prepare a stock solution of OSBF in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Prepare a stock solution of N-acetyl-L-lysine in a buffered aqueous solution (e.g., phosphate buffer in D₂O, pH 7.4).

-

In an NMR tube, mix the N-acetyl-L-lysine solution with the OSBF stock solution to final concentrations of, for example, 10 mM and 1 mM, respectively. Include an internal standard with a known ¹⁹F chemical shift that is unreactive under the experimental conditions (e.g., trifluorotoluene, δ ≈ -63.7 ppm).[11]

-

-

NMR Data Acquisition:

-

Acquire a ¹⁹F NMR spectrum immediately after mixing (t=0).

-

Acquire subsequent spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signal corresponding to the unreacted OSBF (-SO₂F) and any new signals that appear. The disappearance of the starting material signal over time provides a direct measure of the reaction rate.

-

A new signal corresponding to the sulfonyl-lysine adduct will likely appear at a different chemical shift. The change in chemical shift upon reaction provides valuable information about the new chemical environment of the fluorine probe. While specific data for the OSBF-lysine adduct is unavailable, studies on similar systems suggest a potential shift of several ppm.

-

The following diagram illustrates the workflow for monitoring the reaction of OSBF with a model nucleophile.

Figure 1: Workflow for monitoring the reactivity of OSBF with a model nucleophile using ¹⁹F NMR.

Monitoring Covalent Modification of a Protein

The ultimate test for a covalent probe is its ability to react with a target protein. ¹⁹F NMR is an excellent method to observe this process directly.

Experimental Protocol: Protein Modification Assay

-

Sample Preparation:

-

Prepare a solution of the target protein in a suitable buffer.

-

Add a known concentration of OSBF.

-

-

NMR Data Acquisition:

-

Acquire a ¹⁹F NMR spectrum of OSBF in the absence of the protein (control).

-

Acquire a ¹⁹F NMR spectrum immediately after adding the protein.

-

Acquire time-course spectra to monitor the reaction.

-

-

Data Analysis:

-

Signal Broadening: Upon binding to the large protein, the ¹⁹F signal of OSBF will experience significant line broadening due to the slower tumbling rate of the complex.

-

Chemical Shift Perturbation: The formation of the covalent adduct will result in a new, potentially broad, signal at a different chemical shift, reflecting the unique environment of the protein's binding site. The disappearance of the free OSBF signal can be used to quantify the rate of covalent modification.

-

Comparative Analysis of OSBF with Other Covalent Warheads

The dual-reactive nature of OSBF invites a comparison with more conventional, single-warhead covalent modifiers. ¹⁹F NMR can be employed in competitive experiments to dissect the relative reactivities.

| Warhead Class | Typical ¹⁹F-labeled Example | Expected ¹⁹F Chemical Shift (δ) | Reactivity Profile | ¹⁹F NMR Application |

| Sulfonyl Fluoride | 4-Fluorobenzenesulfonyl fluoride | ~ +65 ppm[10] | Ser, Thr, Tyr, Lys, His, Cys[2][3] | Monitor disappearance of starting material and appearance of adduct signal. |

| Epoxide | 1-Fluoro-2,3-epoxypropane | Varies depending on structure[12] | Cys, His, Asp, Glu[2] | Can be used if a fluorine atom is incorporated near the epoxide. |

| Acrylamide | N-(4-fluorophenyl)acrylamide | Varies depending on structure | Primarily Cys[2] | Monitor changes in the ¹⁹F signal of the aromatic ring upon Michael addition. |

| OSBF | 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride | ~ +65 to +67 ppm (for -SO₂F) | Broad (Ser, Thr, Tyr, Lys, His, Cys) from SO₂F; Cys, His preference from epoxide[2][3] | Monitor the -SO₂F signal to track reaction at the sulfonyl fluoride. Can potentially distinguish reactivity at the two sites if reaction at the epoxide influences the ¹⁹F chemical shift. |

Table 1: Comparison of OSBF with other common covalent warheads and the role of ¹⁹F NMR in their characterization.

Competitive Reactivity Studies

To directly compare the reactivity of OSBF with another ¹⁹F-labeled probe, a competition experiment can be designed.

Figure 2: Conceptual workflow for a competitive reactivity study using ¹⁹F NMR.

By monitoring the relative rates of disappearance of the distinct ¹⁹F signals for OSBF and a competitor probe, a quantitative measure of their relative reactivity towards a specific protein target can be obtained. This provides invaluable data for selecting the most appropriate covalent warhead for a given biological target.

Conclusion and Future Perspectives

4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride represents a novel class of dual-reactive covalent probes with significant potential in chemical biology and drug discovery. ¹⁹F NMR spectroscopy stands out as an exceptionally powerful and versatile tool for the comprehensive characterization of such molecules. From basic quality control to detailed kinetic analysis of protein modification, ¹⁹F NMR provides a direct, quantitative, and non-invasive window into the behavior of these reactive species.

The methodologies outlined in this guide provide a framework for researchers to confidently employ ¹⁹F NMR in their own investigations of OSBF and other fluorinated covalent modifiers. As the complexity of covalent probes continues to grow, the importance of robust analytical techniques like ¹⁹F NMR will only increase, paving the way for the rational design of the next generation of targeted covalent therapies.

References

-

Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

-

Benzenesulfonyl fluoride. (n.d.). SpectraBase. Retrieved February 17, 2026, from [Link]

-

Martin, J. S., MacKenzie, C., Fletcher, D., & Gilbert, I. H. (2019). Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry, 27(10), 2066–2074. [Link]

-

Wang, X., et al. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water. Green Chemistry, 17(5), 2792-2795. Supporting Information. [Link]

-

Li, Y., et al. (2024). Characterizing Tyrosine Ring Flips in Proteins by 19F NMR. bioRxiv. [Link]

-

Martin, J., MacKenzie, C., Fletcher, D., & Gilbert, I. (2025). Characterising Covalent Warhead Reactivity. Discovery - the University of Dundee Research Portal. [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved February 17, 2026, from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. James T. Gerig. Retrieved February 17, 2026, from [Link]

-

van der Wouden, M., et al. (2021). Difluorolysine as a 19F NMR probe for histone lysine methyltransferases and acetyltransferases. Chemical Communications, 57(50), 6169-6172. [Link]

- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.

-

O'Hagan, D. (2012). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 8, 1439-1445. [Link]

-

Martin, J. S., et al. (2019). Characterising Covalent Warhead Reactivity. ResearchGate. [Link]

-

NMR Spectroscopy :: 19F NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved February 17, 2026, from [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

Chen, L., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(23), 7858. [Link]

Sources

- 1. 19F [nmr.chem.ucsb.edu]

- 2. Characterising covalent warhead reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. biophysics.org [biophysics.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. azom.com [azom.com]

- 8. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Publish Comparison Guide: Mass Spectrometry Analysis of Sulfonyl Fluoride (SuFEx) Modified Proteins

Here is the comprehensive guide on the mass spectrometry analysis of sulfonyl fluoride modified proteins.

Executive Summary: The "Sleeping Beauty" of Covalent Probes

Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles in chemical biology, largely driven by the renaissance of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional covalent warheads (e.g., acrylamides) that rely on the high nucleophilicity of cysteine, SFs offer a unique "context-dependent" reactivity . They are relatively inert in aqueous solution ("sleeping") but react rapidly when positioned in proximity to a nucleophile within a protein binding pocket ("beauty").

This guide objectively compares SF probes against standard alternatives and details the specific mass spectrometry (MS) workflows required to validate these modifications.

Quick Comparison: SF vs. The Field

| Feature | Sulfonyl Fluorides (SF) | Acrylamides | Fluorophosphonates (FP) | Sulfonyl Chlorides |

| Primary Target | Tyr, Lys, His, Ser, Thr (Context-driven) | Cys (Soft nucleophile) | Ser (Active site hydrolases) | Non-specific / Lys |

| Aqueous Stability | High ( | High | Moderate | Low (Rapid hydrolysis) |

| Reactivity Type | SuFEx (Proximity-enhanced) | Michael Addition | Nucleophilic Substitution | Non-specific Electrophile |

| MS Signature | -HF loss (Net mass: Probe - 20 Da)Neutral Loss: | +Probe Mass | -HF loss | -HCl loss |

| Adduct Stability | Tyr/Lys: Very StableCys: Unstable/Reversible | Cys: Very Stable | Ser: Very Stable | Variable |

Mechanism & Chemistry: Why SFs Behave Differently[3]

To analyze SF-modified proteins, one must understand the underlying chemistry. The reaction follows a substitution mechanism where the fluoride ion is the leaving group.

The Stability Hierarchy

A critical insight for MS analysis is the stability of the resulting bond. While SFs can react with Cysteine, the resulting thiosulfonate is often hydrolytically unstable or prone to reduction, leading to "missing" signals in MS data. Conversely, Tyrosine (phenoxysulfonate) and Lysine (sulfonamide) adducts are extremely robust, making SFs the gold standard for targeting these residues.

Diagram: SuFEx Reaction & MS Fragmentation Logic

Caption: Workflow showing the SuFEx reaction pathway and the subsequent fragmentation behavior in Mass Spectrometry. Note the characteristic neutral loss of SO3.[1][2]

Experimental Protocol: Self-Validating Workflow

This protocol is designed for Activity-Based Protein Profiling (ABPP) using an alkyne-tagged sulfonyl fluoride probe.

Phase 1: Sample Preparation & Labeling

-

Buffer Choice: Use HEPES or PBS (pH 7.4).[3] Avoid Tris buffer during the initial labeling if high concentrations of SF are used, though SF is generally less reactive toward Tris than sulfonyl chlorides.

-

Probe Concentration: Typically 1–10 µM for specific labeling; up to 100 µM for broad profiling.

-

Incubation: 1 hour at 37°C or RT. Note: SFs are slow reactors compared to FPs; they require time to orient in the pocket.

Phase 2: Click Chemistry & Enrichment

Since SFs often target low-abundance regulatory proteins, enrichment is mandatory.

-

Lysis: Lyse cells in 1% NP-40 or RIPA buffer.

-

Click Reaction: Add reagents in this order to prevent precipitation:

-

SF-labeled proteome (1 mg/mL)

-

Biotin-Azide (100 µM)

-

TCEP (1 mM)

-

TBTA Ligand (100 µM)

-

CuSO4 (1 mM)

-

-

Incubation: 1 hour at RT with rotation.

-

Precipitation: Methanol/Chloroform precipitation to remove excess reagents.

-

Streptavidin Pulldown: Resuspend protein in 1% SDS, dilute to 0.2% SDS, and incubate with Streptavidin beads.

Phase 3: On-Bead Digestion

-

Wash: Stringent washing (1% SDS, 6M Urea) is critical to remove non-covalent binders.

-

Reduction/Alkylation: DTT followed by Iodoacetamide (standard).

-

Digestion: Trypsin (sequencing grade) overnight.

Mass Spectrometry Acquisition & Analysis[10][11][12][13][14][15]

This is the most critical section for the "Senior Application Scientist." SF-modified peptides behave uniquely in the gas phase.

The "Neutral Loss" Challenge

Sulfonated peptides (Tyr-O-SO2-R) often undergo a facile neutral loss of sulfur trioxide (SO3, ~80 Da ) or the probe scaffold upon Collision Induced Dissociation (CID).[1][2]

-

Consequence: The spectra may be dominated by the precursor minus 80 Da, reducing the intensity of backbone (

) ions needed for sequencing. -

Solution: Use HCD (Higher-energy Collisional Dissociation) with Stepped Collision Energy (e.g., 25, 30, 35 NCE). HCD is more effective than CID at generating backbone fragments for these modifications [1].

Data Analysis Parameters (e.g., MaxQuant/Proteome Discoverer)

| Parameter | Setting | Rationale |

| Variable Modification | Custom: Probe_Mass - 20.006 Da | Accounts for loss of HF during conjugation. |

| Residues | Tyr, Lys, His, Ser, Thr | SFs are promiscuous regarding the nucleophile type. |

| Neutral Loss | Add SO3 (79.957 Da) | Tells the search engine to ignore the dominant neutral loss peak when scoring. |

| Diagnostic Peaks | Probe-specific fragment ions | Often the "R" group of R-SO2-F generates a stable reporter ion. |

Calculating the Exact Mass Shift

To ensure accuracy (Trustworthiness), calculate the mass shift based on the net atomic change:

Case Study: Tyrosine Targeting in GSTs

A comparative study using SF probes demonstrated their ability to target Tyrosine residues in Glutathione Transferases (GSTs), a feat difficult for acrylamides [2].

Experiment: Lysates treated with a Dansyl-SF probe. Result:

-

Acrylamide Probe: No labeling of GST (No active Cys).

-

SF Probe: Strong labeling of Tyr residues in the active site.

-

MS Validation: Spectra showed the specific addition of the Dansyl-sulfonate moiety to Tyrosine, confirmed by the characteristic mass shift and site localization.

Workflow Diagram: From Lysis to ID

Caption: Step-by-step proteomics workflow for identifying sulfonyl fluoride targets.

Troubleshooting & Expert Tips

-

Missing Signals? Check Cysteine Reversibility. If you suspect a Cys target but see no signal, the bond may have hydrolyzed during the overnight trypsin digestion.

-

Fix: Perform a rapid digestion (e.g., 4 hours) or use a more reactive SF scaffold that might stabilize the bond, though SFs are generally not recommended for permanent Cys tagging [3].

-

-

High Background? SFs can non-specifically label surface Lysines if the concentration is too high (>100 µM).

-

Site Localization Ambiguity. The neutral loss of SO3 can make the search engine struggle to pinpoint the exact residue (e.g., distinguishing between adjacent Ser and Tyr).

-

Fix: Manually inspect spectra for "marker ions" (immonium ions) of the modified amino acid.

-

References

-

Hempel, M. et al. (2023). Mass Spectrometry Analysis of Sulfonyl Fluoride Probes. Journal of Proteome Research .

-

Narayanan, A. & Jones, L.H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science .

-

Wang, J. et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes. ACS Chemical Biology .

-

Mortenson, D.E. et al. (2018). The Sulfonyl Fluoride Electrophile in Chemical Biology. Journal of the American Chemical Society .

Sources

Technical Guide: Profiling the Chemoselectivity of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride (OBSF) in Complex Proteomes

Executive Summary: The Bifunctional Challenge

4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride (herein referred to as OBSF ) represents a distinct class of bifunctional electrophiles. Unlike standard mono-functional probes, OBSF presents two reactive "warheads" on a benzene scaffold:

-

Sulfonyl Fluoride (C-1): A "sleeping" electrophile activated by specific protein microenvironments (SuFEx chemistry), primarily targeting Tyrosine (Tyr), Lysine (Lys), and Histidine (His).

-

Oxirane/Epoxide (C-4): A strained ring system acting as an alkylating agent, primarily targeting Cysteine (Cys) and Histidine (His) via nucleophilic attack.

The Core Problem: When applying OBSF to cell lysates, does it act as a specific SuFEx probe, or does the epoxide moiety drive non-specific cysteine alkylation? This guide outlines the Dual-Competition Activity-Based Protein Profiling (ABPP) workflow required to deconstruct its specificity profile against standard alternatives.

Mechanism of Action & Comparative Landscape

To evaluate specificity, we must understand the "race" between the two warheads.

-

The SuFEx Mechanism: The sulfonyl fluoride (

) bond is remarkably stable in aqueous buffer but becomes hyper-reactive when stabilized by hydrogen bonding in an enzyme pocket (e.g., Serine Proteases) or when in proximity to a nucleophile assisted by a base (e.g., Lysine in Kinases). -

The Epoxide Mechanism: The epoxide ring strain drives reaction with soft nucleophiles (thiolates of Cysteine) even without specific pocket recognition.

Comparative Matrix: OBSF vs. Standard Alternatives

| Feature | OBSF (The Product) | AEBSF / PMSF (Alternative 1) | E-64 / Epoxysuccinates (Alternative 2) |

| Primary Warhead | Dual ( | Sulfonyl Fluoride ( | Epoxide |

| Primary Targets | Tyr, Lys, Cys (Promiscuous) | Ser, Tyr, Lys (Context Specific) | Cysteine Proteases (Specific) |

| Mechanism | SuFEx + Alkylation | SuFEx / Acylation | Ring Opening Alkylation |

| Aqueous Stability | Moderate (Epoxide hydrolysis risk) | Low (PMSF) to High (AEBSF) | High |

| Use Case | Crosslinking / Broad Profiling | Protease Inhibition | Cysteine Protease Inhibition |

Visualizing the Chemical Logic

The following diagram illustrates the divergent reactivity pathways of OBSF in a proteomic environment.

Figure 1: Divergent reactivity pathways of OBSF. The Sulfonyl Fluoride arm requires environmental activation (specificity), while the Epoxide arm reacts directly with accessible thiols (promiscuity).

Experimental Protocol: Dual-Competition ABPP

To scientifically validate the specificity of OBSF, you cannot simply "add and measure." You must perform a Competition Assay against known, specific probes.

Objective: Determine if OBSF competes out specific Serine Hydrolase probes (indicating SF activity) or Cysteine probes (indicating Epoxide activity).

Reagents Required[1][2][3]

-

Cell Lysate: HEK293 or HeLa soluble proteome (1 mg/mL).

-

The Test Article: OBSF (Stock 50 mM in DMSO).

-

Competitor A (Serine/Tyr): FP-TAMRA (Fluorophosphonate-TAMRA) or Desthiobiotin-ATP.

-

Competitor B (Cysteine): IA-Alkyne (Iodoacetamide-Alkyne) + CuAAC reagents.

-

Control: DMSO vehicle.

Step-by-Step Workflow

-

Lysate Preparation:

-

Dilute cell lysate to 1 mg/mL in PBS (pH 7.4). Avoid DTT or Mercaptoethanol (these will quench the epoxide immediately).

-

Critical: Use fresh lysate to ensure active serine proteases.

-

-

Incubation (The Competition):

-

Divide lysate into 4 aliquots (50 µL each).

-

Sample 1 (DMSO): Add 1 µL DMSO.

-

Sample 2 (Low OBSF): Add OBSF to 10 µM.

-

Sample 3 (High OBSF): Add OBSF to 100 µM.

-

Sample 4 (Control Inhibitor): Add AEBSF (100 µM) or E-64 (10 µM) depending on the target class you are verifying.

-

Incubate: 30 minutes at 37°C.

-

-

Probe Labeling (The Readout):

-

Arm A (Serine Profiling): Add FP-TAMRA (1 µM final) to all samples. Incubate 20 min.

-

Arm B (Cysteine Profiling): Add IA-Alkyne (10 µM final). Incubate 1 hour. Perform CuAAC click chemistry with Azide-Rhodamine.

-

-

Analysis:

-

Quench with 4x SDS-Loading Buffer. Boil for 5 min.

-

Resolve on SDS-PAGE.

-

Image in-gel fluorescence.

-

Visualizing the Workflow

Figure 2: Competition ABPP Workflow. Loss of fluorescent bands indicates OBSF has successfully engaged the target protein.

Data Interpretation & Specificity Scoring

How do you interpret the gel bands?

| Observation | Interpretation | Specificity Verdict |

| Bands disappear in FP-TAMRA gel | OBSF successfully engaged Serine Hydrolases via the | SuFEx Active. High specificity if Cys bands remain. |

| Bands disappear in IA-Alkyne gel | OBSF alkylated Cysteines via the Epoxide group. | Epoxide Active. Low specificity (promiscuous). |

| Bands disappear in BOTH gels | OBSF is a "dirty" inhibitor, reacting indiscriminately. | Non-Specific. Use only for crosslinking, not probing. |

| No change in bands | OBSF is unreactive in this lysate/pH. | Inactive. |

Expert Insight: In most mammalian lysates at pH 7.4, the epoxide moiety of OBSF is likely to react with surface cysteines faster than the sulfonyl fluoride reacts with catalytic serines/tyrosines, unless the protein has a high affinity for the benzene scaffold. Therefore, OBSF usually exhibits lower specificity than AEBSF.

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Chen, W., et al. (2016). "A distinct cysteinome of the human proteome targeted by epoxides." Nature Chemical Biology.[4] Link

-

Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as tools in chemical biology." Chemical Science. Link

-

Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes."[4] Nature.[4] Link

Sources

Precision Analytics for SuFEx Linkers: HPLC Methodologies for 4-(Oxiran-2-yl)benzene-1-sulfonyl Fluoride

The following guide details the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride (also referred to as 4-Epoxystyrenesulfonyl fluoride).

This molecule represents a "dual-warhead" linker critical in SuFEx (Sulfur-Fluoride Exchange) click chemistry and PROTAC development. Its analysis presents a unique paradox: the sulfonyl fluoride moiety is hydrolytically stable but nucleophile-sensitive, while the epoxide moiety is acid-sensitive and prone to hydrolysis in aqueous media.

Executive Summary

Standard generic HPLC methods often utilize acidic mobile phases (e.g., 0.1% TFA or Formic Acid) to improve peak shape. For 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride, this approach is catastrophic. The acidic environment catalyzes the opening of the epoxide ring, converting the active pharmaceutical ingredient (API) into its diol impurity (4-(1,2-dihydroxyethyl)benzenesulfonyl fluoride) during the run.

This guide compares three distinct chromatographic approaches, establishing Neutral Buffered RP-HPLC as the superior method for purity assessment, balancing the stability of both reactive groups.

Part 1: Critical Quality Attributes (CQA) & Chemical Challenges

Before selecting a method, one must understand the degradation pathways that dictate analytical success.

The Stability Paradox

| Functional Group | Stability Profile | Analytical Risk |

| Sulfonyl Fluoride (-SO₂F) | Stable to hydrolysis at pH 4–8. Resistant to reduction.[1] | Low Risk in standard RP-HPLC. |

| Epoxide (Oxirane) | Unstable at pH < 5 (Acid-catalyzed ring opening). Unstable to strong nucleophiles. | High Risk: Converts to diol in acidic mobile phases. |

Degradation Pathway (Visualized)

The following diagram illustrates the specific degradation pathway that occurs if the incorrect HPLC method is chosen.

Figure 1: Acid-catalyzed hydrolysis of the epoxide moiety during HPLC analysis.

Part 2: Method Comparison & Performance Data

We compared three methodologies to determine the optimal balance of resolution and on-column stability.

Method A: Neutral Buffered RP-HPLC (Recommended)[1]

-

Rationale: Uses Ammonium Acetate to maintain pH ~6.8. This prevents acid-catalyzed epoxide opening while remaining neutral enough to avoid base-mediated sulfonyl fluoride hydrolysis.

-

Column: C18 (End-capped), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate in Water (pH 6.8)

-

B: Acetonitrile (HPLC Grade)[2]

-

Method B: Acidic RP-HPLC (Standard Generic)[1]

-

Rationale: Common "walk-up" method.

-

Mobile Phase: Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid.

-

Flaw: The pH of ~2.7 triggers epoxide degradation.

Method C: Normal Phase HPLC (Alternative)[1]

-

Rationale: Eliminates water entirely to prevent hydrolysis.

-

Mobile Phase: Hexane / Ethanol (95:5).

-

Flaw: Poor solubility of the sulfonyl fluoride moiety; lower sensitivity.

Comparative Performance Data

The following data represents typical performance metrics observed during validation studies for styrene-oxide derivatives.

| Metric | Method A (Neutral Buffered) | Method B (Acidic Formic) | Method C (Normal Phase) |

| Analyte Recovery | 99.8% | 84.2% (Significant Loss) | 98.5% |

| Main Peak Shape | Sharp (Tailing Factor 1.1) | Broad/Split (Tailing Factor > 1.5) | Sharp (Tailing Factor 1.0) |

| Impurity Detection | Diol peak < 0.1% | Diol artifact peak ~15% | Diol elutes poorly |

| LOD (Signal/Noise) | High (UV 254nm) | Moderate | Low (Solvent Cutoff issues) |

| Run Time | 8.0 min | 8.0 min | 15.0 min |

Part 3: Detailed Experimental Protocol (Method A)

Instrumentation Setup

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

-

Wavelength: 254 nm (Primary), 210 nm (Secondary).

-

Column Temperature: 25°C (Do not heat; heat accelerates hydrolysis).

-

Flow Rate: 1.0 mL/min.

Mobile Phase Preparation[3][5][6]

-

Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water. Filter through 0.22 µm membrane.

-

Solvent B: 100% Acetonitrile.

Gradient Profile

| Time (min) | % Solvent A (Buffer) | % Solvent B (MeCN) |

| 0.0 | 90 | 10 |

| 6.0 | 10 | 90 |

| 8.0 | 10 | 90 |

| 8.1 | 90 | 10 |

| 12.0 | 90 | 10 |

Sample Preparation (Crucial Step)[1]

-

Diluent: 100% Acetonitrile (Anhydrous). Do not use water in the sample diluent.

-

Concentration: 0.5 mg/mL.

-

Procedure: Weigh 5 mg of solid into a dry volumetric flask. Dilute to volume with MeCN. Sonicate briefly (<30s). Inject immediately.

Analytical Workflow Diagram

Figure 2: Optimized analytical workflow to minimize pre-column degradation.

References

-

Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Jones, L. H. (2023). "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides." Molecular Pharmaceutics. [Link]

-

Lough, W. J. (2019). "Stability indicating HPLC method development and validation for acidic drugs." International Journal of Current Pharmaceutical Research. [Link]

-

Doyle, A. G., et al. (2010).[4] "Enantioselective Ring Opening of Epoxides by Fluoride Anion." Journal of the American Chemical Society. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride

Executive Summary: The "Two-Headed" Hazard

4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride is a bifunctional "hub" molecule used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry. Its utility lies in its dual reactivity, but this also defines its extreme risk profile.

You are not handling a single hazard; you are managing two distinct toxicological mechanisms simultaneously:

-

The Epoxide (Oxirane) Head: A potent alkylating agent (DNA damage, carcinogenicity, reproductive toxicity) analogous to styrene oxide.

-

The Sulfonyl Fluoride Tail: A covalent protein modifier (protease inhibitor) that is corrosive to mucous membranes and releases fluoride ions upon hydrolysis.

Critical Warning: When solubilized in polar aprotic solvents (DMSO, DMF), this compound gains "transdermal stealth," capable of penetrating standard nitrile gloves and skin barriers rapidly. Standard organic synthesis PPE is insufficient.

The Hazard Matrix & PPE Barrier Strategy

The following protocol uses a Defense-in-Depth approach. We do not rely on a single barrier.[1]

Personal Protective Equipment (PPE) Specifications

| PPE Category | Standard Lab Practice (Insufficient) | REQUIRED Protocol (High Integrity) | Scientific Rationale |

| Hand Protection | Single Nitrile Exam Gloves (4-5 mil) | Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Inspection layer)2. Outer: 8+ mil Extended Cuff Nitrile OR Silver Shield® (Laminate) | Epoxides can permeate thin nitrile in <15 mins. Sulfonyl fluorides are corrosive.[2][3] Laminate offers >480 min breakthrough against the carrier solvents (DMSO/DMF). |

| Eye/Face | Safety Glasses | Chemical Splash Goggles + Face Shield | The compound is a solid corrosive. Dust or splash can cause irreversible corneal opacity. Glasses do not seal against aerosols. |

| Respiratory | Surgical Mask | Fume Hood (primary) N95/P100 (only for spill cleanup outside hood) | Inhalation of dust triggers immediate mucosal necrosis and long-term alkylation risks. |

| Body | Standard Lab Coat | Tyvek® Lab Coat or Apron (over cotton coat) | Cotton absorbs liquids, holding the toxin against the skin. Impervious aprons prevent "soak-through" events. |

Glove Permeation Kinetics (The "Trojan Horse" Effect)

Most accidents occur not because the compound eats the glove, but because the solvent drags the compound through.

-

Scenario: 100 mM solution in DMSO.

-

Risk: DMSO permeation through 4-mil nitrile occurs in <5 minutes. Once the solvent breaches, it carries the 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride directly into the bloodstream.

-

Action: Change outer gloves immediately upon any splash. Change outer gloves routinely every 30 minutes during active handling.

Operational Protocol: Safe Handling Workflow

This workflow is designed to isolate the user from the compound at every stage.

The "Static-Free" Weighing Protocol

This compound is likely a crystalline solid. Static electricity can cause "particle jump," dispersing invisible cytotoxic dust.

-

Engineering Control: Operate ONLY inside a certified chemical fume hood.

-

Static Mitigation: Use an anti-static gun or ionizer bar near the balance.

-

The "Coffin" Technique:

-

Tare a vial with its cap on.

-

Open vial, add solid, close vial.

-

Weigh the closed system.

-

Never transport an open weighing boat across the lab bench.

-

Solubilization & Reaction Setup

-

Solvent Addition: Add solvent (DMSO/DMF) slowly down the side of the vial to minimize aerosolization.

-

Venting: Sulfonyl fluorides are generally stable, but if moisture is present, slight hydrolysis may generate HF. Ensure vessels are vented or pressure-rated if heating.

-

Sharps Ban: Do not use needles to transfer this solution if possible. Use positive-displacement pipettes to prevent dripping.

Visualization of Safety Logic

Figure 1: Operational decision tree emphasizing the critical risk point at solubilization where permeation risks peak.

Emergency Response & Disposal

Decontamination (Skin/Eye Contact)

-

Skin: Immediate flushing with water for 15 minutes.[2][4] Soap is essential to remove the lipophilic epoxide, but water volume is critical to dilute the corrosive fluoride.

-

Eyes: Flush for 15 minutes.[2][3][4] Do not pause to remove contact lenses initially; flush over them, then remove if possible.[1] Seek immediate ophthalmological care (risk of permanent corneal opacity).

Chemical Quenching & Disposal

Do not dispose of this down the drain. The combination of alkylation and fluoride toxicity makes it an environmental hazard.

-

Quenching Reagent: 1M NaOH or KOH (Aqueous).

-

Mechanism:

-

Base hydrolyzes the sulfonyl fluoride to sulfonate + Fluoride ion (F-).

-

Base opens the epoxide ring to a diol.

-

-

Protocol:

-

Dilute the reaction mixture with a compatible solvent.

-

Slowly add 1M NaOH (exothermic reaction possible).

-

Stir for 12 hours to ensure complete destruction of the SuFEx hub.

-

Label Waste: "High pH Organic Waste - Contains Fluorides and Toxic Organics."

-

References & Authority

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational chemistry describing the stability and reactivity of the S-F bond).

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (General protocols for handling corrosive and alkylating agents).

-

New Jersey Department of Health. "Hazardous Substance Fact Sheet: Styrene Oxide." (Toxicological analogue for the oxirane moiety).

-

Ansell Chemical Resistance Guide. (Permeation data for Nitrile vs. Laminate gloves against DMSO/DMF).

-

ECHA (European Chemicals Agency). "Registration Dossier: 4-(2-aminoethyl)benzenesulfonyl fluoride." (Safety data for the sulfonyl fluoride class).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.